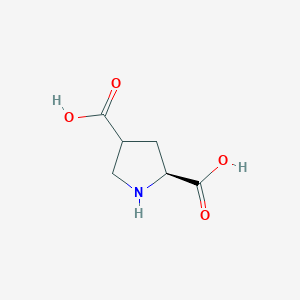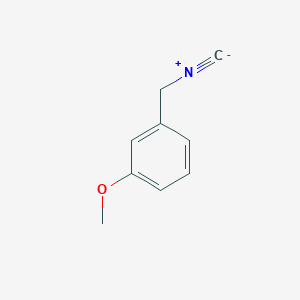
2-Methylheptahexacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylheptahexacontane is a long-chain hydrocarbon that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the alkane family, which consists of hydrocarbons that contain only single covalent bonds between carbon atoms. 2-Methylheptahexacontane has a molecular formula of C47H96 and a molecular weight of 658.26 g/mol. It is a colorless, odorless, and tasteless liquid that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 2-Methylheptahexacontane is not well understood, and further research is needed to elucidate its biological effects. However, it is believed that 2-Methylheptahexacontane may interact with cell membranes and alter their physical properties, potentially affecting cellular processes such as membrane transport and signaling.
Effets Biochimiques Et Physiologiques
There is currently limited research on the biochemical and physiological effects of 2-Methylheptahexacontane. However, some studies have suggested that long-chain hydrocarbons like 2-Methylheptahexacontane may have anti-inflammatory and antioxidant properties, which could have potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methylheptahexacontane in lab experiments is its high molecular weight, which makes it an ideal candidate for studying the properties of long-chain hydrocarbons. Additionally, its low volatility and insolubility in water make it a stable and easy-to-handle compound. However, one limitation of using 2-Methylheptahexacontane is its high cost, which may make it less accessible for some researchers.
Orientations Futures
There are several potential future directions for research on 2-Methylheptahexacontane. One area of interest is its potential use as a biomarker for certain diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 2-Methylheptahexacontane and its potential effects on cellular processes. Finally, there is potential for the development of new lubricants and other industrial applications based on the properties of long-chain hydrocarbons like 2-Methylheptahexacontane.
Méthodes De Synthèse
The synthesis of 2-Methylheptahexacontane can be achieved through several methods, including the catalytic hydrogenation of long-chain alkenes, the hydroformylation of long-chain alkenes, and the Fischer-Tropsch synthesis of carbon monoxide and hydrogen. The most commonly used method is the catalytic hydrogenation of long-chain alkenes, which involves the reaction of long-chain alkenes with hydrogen gas in the presence of a catalyst, such as palladium or platinum. This reaction results in the conversion of the double bonds in the alkene to single bonds, forming a long-chain alkane.
Applications De Recherche Scientifique
2-Methylheptahexacontane has several potential applications in scientific research, including its use as a reference compound in mass spectrometry, its use as a standard in gas chromatography, and its use as a model compound for studying the properties of long-chain hydrocarbons. Additionally, 2-Methylheptahexacontane has been used as a component in lubricants, where its high molecular weight and low volatility make it an ideal candidate for use in high-temperature and high-pressure applications.
Propriétés
Numéro CAS |
179268-62-3 |
|---|---|
Nom du produit |
2-Methylheptahexacontane |
Formule moléculaire |
C68H138 |
Poids moléculaire |
955.8 g/mol |
Nom IUPAC |
2-methylheptahexacontane |
InChI |
InChI=1S/C68H138/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68(2)3/h68H,4-67H2,1-3H3 |
Clé InChI |
JASDMAPPHMRNGD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Synonymes |
ISOOCTAHEXACONTA NE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)






![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)


